Fenticonazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Fenticonazole nitrate has been explored through different methodologies, including phase-transfer catalysis, which offers a convenient operation with mild reaction conditions and stable yield suitable for industrial processes. The total yield reported is 56.5%, showing advantages over previously reported methods due to its operational convenience and mild reaction conditions (Huang Yu-ping, 2007; M. Jing et al., 2010).

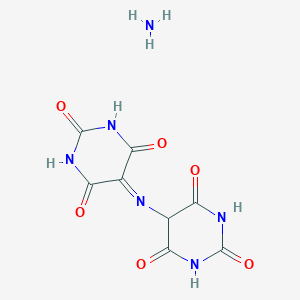

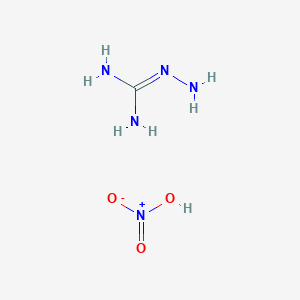

Molecular Structure Analysis

Fenticonazole contains a stereogenic center and is used therapeutically as a racemic mixture. The chiral discrimination of Fenticonazole and its enantiomers has been investigated through HPLC and CE, highlighting the importance of its chiral nature in its antifungal activity. The eutomer, or the more biologically active enantiomer, exhibits significant antifungal efficacy (M. Quaglia et al., 2002).

Chemical Reactions and Properties

Fenticonazole undergoes degradation under stress conditions such as acid and base hydrolysis, photodegradation, thermal decomposition, and oxidation. The structure of its major oxidative degradation product has been elucidated, and its stability under various conditions has been investigated, indicating susceptibility to autooxidation and the effectiveness of certain antioxidants in protecting against this degradation (E. Noaman et al., 2016).

Physical Properties Analysis

The investigation into the physical properties of Fenticonazole, such as solubility and formulation into ultra-deformable liposomes (Terpesomes), has shown promising results for enhancing its solubility and effectiveness in treating vaginal candidiasis. This formulation strategy not only addresses the poor aqueous solubility of Fenticonazole but also enhances its permeability and therapeutic efficacy in vivo (Rofida Albash et al., 2020).

Chemical Properties Analysis

Fenticonazole exhibits a broad spectrum of activity against gram-positive microorganisms and fungi, including dermatophytes, yeasts, and dimorphic fungi. Its antifungal spectrum is significantly broad, showing excellent in vitro activity, particularly at pH ranges of 4-5, against yeasts. The addition of inactivated bovine serum to culture media results in a slight decrease in activity, illustrating the importance of environmental conditions on its antimicrobial efficacy (M. Veronese et al., 1981).

Applications De Recherche Scientifique

Application in Pharmaceutical Analysis

Field : Pharmaceutical Analysis

Methods : The study established Novel Zero-order UV-Spectrophotometric - absorbance and Zero Order- Area under curve (AUC) methods for estimation of Fenticonazole Nitrate. The drug was dissolved in Pluronic F127 (10% w/v) solution, and the absorbance was measured at 253nm. The drug followed linearity in the concentration range of 8 - 40µg/mL .

Results : The proposed methods were validated for accuracy (% recovery), precision, repeatability, and ruggedness, as per ICH guidelines. The methods were applied for qualitative and quantitative estimation of Fenticonazole Nitrate in vaginal capsules and results were found in good agreement with the label claimed .

Application in Dermatology and Gynaecology

Field : Dermatology and Gynaecology

Methods : Fenticonazole exerts its unique antimycotic mechanism of action in three ways: inhibition of the secretion of protease acid by Candida albicans; damage to the cytoplasmic membrane; and by blocking cytochrome oxidases and peroxidises .

Results : Open-label clinical studies show that fenticonazole, in different pharmaceutical preparations administered once or twice daily, is effective in the treatment of superficial mycoses of the skin .

Application in Antifungal Drug Delivery

Field : Antifungal Drug Delivery

Methods : The study involved the addition of PEGylated surfactant to formulate fenticonazole nitrate-loaded PEGylated cerosomes .

Results : The results of this study were not provided in the source .

Application in Hydrotropic Solubilization

Field : Pharmaceutical Analysis

Methods : The study established Novel Zero-order UV-Spectrophotometric - absorbance and Zero Order- Area under curve (AUC) methods for estimation of Fenticonazole Nitrate. The drug was dissolved in Pluronic F127 (10% w/v) solution, and the absorbance was measured at 253nm. The drug followed linearity in the concentration range of 8 - 40µg/mL .

Results : The proposed methods were validated for accuracy (% recovery), precision, repeatability, and ruggedness, as per ICH guidelines. The methods were applied for qualitative and quantitative estimation of Fenticonazole Nitrate in vaginal capsules and results were found in good agreement with the label claimed .

Application in Hydrotropic Solubilization

Field : Pharmaceutical Analysis

Methods : The study established Novel Zero-order UV-Spectrophotometric - absorbance and Zero Order- Area under curve (AUC) methods for estimation of Fenticonazole Nitrate. The drug was dissolved in Pluronic F127 (10% w/v) solution, and the absorbance was measured at 253nm. The drug followed linearity in the concentration range of 8 - 40µg/mL .

Results : The proposed methods were validated for accuracy (% recovery), precision, repeatability, and ruggedness, as per ICH guidelines. The methods were applied for qualitative and quantitative estimation of Fenticonazole Nitrate in vaginal capsules and results were found in good agreement with the label claimed .

Safety And Hazards

Orientations Futures

Fenticonazole may be an ideal treatment option with its strong antifungal effects, especially in the treatment of patients with recurrent or mixed infections . Future research may explore novel and potent chemical entities by combining both imidazole and benzimidazole scaffolds for the treatment of diverse diseases .

Propriétés

IUPAC Name |

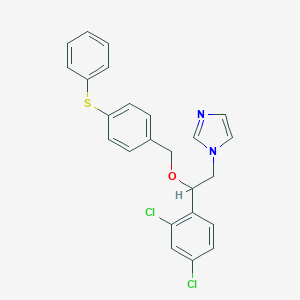

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJYUTQZBAIHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73151-29-8 (mono-nitate) | |

| Record name | Fenticonazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7057812 | |

| Record name | Fenticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenticonazole | |

CAS RN |

72479-26-6 | |

| Record name | Fenticonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72479-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenticonazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenticonazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENTICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG05NRB077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.